molecular formula C2H2ClN3S B127521 5-Chloro-1,3,4-thiadiazol-2-amine CAS No. 37566-40-8

5-Chloro-1,3,4-thiadiazol-2-amine

Cat. No. B127521
CAS RN: 37566-40-8
M. Wt: 135.58 g/mol
InChI Key: OPGJORQBYBKWNH-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C2H2ClN3S . It is a solid substance with a molecular weight of 135.58 .


Synthesis Analysis

The synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine involves a reaction between 1,3,4-thiadiazol-2-amine and N-Chlorosuccinimide . The reaction is carried out at 85°C for 2 hours .


Molecular Structure Analysis

The linear formula of 5-Chloro-1,3,4-thiadiazol-2-amine is C2H2ClN3S . The compound has a molecular weight of 135.58 .


Physical And Chemical Properties Analysis

5-Chloro-1,3,4-thiadiazol-2-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antifungal Applications

5-Chloro-1,3,4-thiadiazol-2-amine: has been identified as a precursor in the synthesis of compounds with notable antifungal properties . These derivatives have shown efficacy against various fungal pathogens, which could be beneficial in developing new antifungal agents, particularly for agricultural use to protect crops from fungal infections.

Antibacterial Applications

Research indicates that derivatives of 5-Chloro-1,3,4-thiadiazol-2-amine exhibit moderate to significant antibacterial activity . This is crucial for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anticancer Applications

The compound’s derivatives have been explored for their anticancer properties . Studies suggest that they can induce apoptosis in cancer cells and may inhibit cell proliferation, making them potential candidates for anticancer drug development .

Antiviral Applications

While direct evidence of antiviral activity for 5-Chloro-1,3,4-thiadiazol-2-amine is limited, its structural analogs have shown promise as antiviral agents . This suggests potential for this compound to be modified for antiviral drug synthesis.

Anti-inflammatory Applications

Compounds derived from 5-Chloro-1,3,4-thiadiazol-2-amine have been associated with anti-inflammatory effects . This could be significant for the treatment of chronic inflammatory diseases and for creating more effective anti-inflammatory medications.

Agricultural Applications

In agriculture, 5-Chloro-1,3,4-thiadiazol-2-amine and its derivatives could be used to develop novel pesticides or fungicides. Their biological activity against plant pathogens can help in creating safer and more effective agrochemicals .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Relevant Papers Several papers were retrieved during the search, but specific details about their content were not provided in the search results .

Mechanism of Action

Target of Action

The primary target of 5-Chloro-1,3,4-thiadiazol-2-amine is human carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

5-Chloro-1,3,4-thiadiazol-2-amine interacts with its target, human carbonic anhydrase, by binding to the enzyme’s active sites . This interaction inhibits the enzyme’s activity, leading to a decrease in the conversion rate of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of carbonic anhydrase by 5-Chloro-1,3,4-thiadiazol-2-amine affects several biochemical pathways. One of the most significant is the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is involved in cellular responses to cytokines and growth factors and plays a crucial role in the immune response, inflammation, and hematopoiesis .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

The inhibition of the IL-6/JAK/STAT3 pathway by 5-Chloro-1,3,4-thiadiazol-2-amine can lead to various molecular and cellular effects. For instance, it can inhibit the proliferation of cancer cells . It can also induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action of 5-Chloro-1,3,4-thiadiazol-2-amine can be influenced by various environmental factors. For example, the compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the compound’s efficacy can be affected by the pH of the environment, as this can influence the compound’s solubility and therefore its bioavailability .

properties

IUPAC Name

5-chloro-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3S/c3-1-5-6-2(4)7-1/h(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGJORQBYBKWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310745
Record name 5-chloro-1,3,4-thiadiazol-2-amine
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Molecular Weight

135.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3,4-thiadiazol-2-amine

CAS RN

37566-40-8
Record name 5-Chloro-1,3,4-thiadiazol-2-amine
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Record name 37566-40-8
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Record name 5-chloro-1,3,4-thiadiazol-2-amine
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Record name 5-Chloro-1,3,4-thiadiazol-2-amine
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